molecular formula C18H22BrN5O3 B1680415 拉布塞替 CAS No. 911222-45-2

拉布塞替

货号: B1680415
CAS 编号: 911222-45-2
分子量: 436.3 g/mol
InChI 键: SYYBDNPGDKKJDU-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rabusertib, also known as LY2603618, is a member of ureas . It has been used in trials studying the treatment of Cancer, Solid Tumors, Advanced Cancer, Pancreatic Neoplasms, and Non-Small Cell Lung Cancer . Rabusertib is an inhibitor of the cell cycle checkpoint kinase 2 (chk2) with potential chemopotentiating activity .


Synthesis Analysis

While specific synthesis details for Rabusertib were not found, it’s known that the discovery of protein kinase downregulators has been a focus in recent years . The development of these drugs faces challenges such as high failure rates, side effects, and drug-resistance problems .


Molecular Structure Analysis

Rabusertib has a molecular formula of C18H22BrN5O3 . Its IUPAC name is 1-[5-bromo-4-methyl-2-[[ (2 S )-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea . The molecular weight of Rabusertib is 436.3 g/mol .


Physical and Chemical Properties Analysis

Rabusertib has a molecular weight of 436.3 g/mol .

科学研究应用

DNA 损伤敏感性

拉布塞替已被证明可以提高对DNA损伤剂的敏感性。 这在多种肿瘤细胞系中得到证实,包括小鼠GL261 GBM细胞系 . 通过提高这些细胞对DNA损伤的敏感性,拉布塞替有可能增强通过在癌细胞中造成DNA损伤而起作用的治疗方法的有效性 .

耐药性和侵袭性细胞表型

反复使用拉布塞替与另一种药物奥拉帕尼联用已被发现会导致耐药性增加和更具侵袭性的细胞表型 . 这表明,虽然拉布塞替可能在某些情况下有效,但它的使用可能会导致更具耐药性和侵袭性的癌细胞的产生 .

激酶抑制

拉布塞替是一种激酶抑制剂,这意味着它通过阻断称为激酶的某些蛋白质的活性来发挥作用 . 这些蛋白质在许多细胞过程中起着关键作用,包括细胞分裂和信号转导。 通过抑制它们的活性,拉布塞替可以破坏这些过程,并可能减缓或阻止癌细胞的生长 .

药物再利用

一项全面研究分析了拉布塞替和其他激酶抑制剂的细胞靶标 . 这项研究提供了大量的可用于药物再利用的数据,有可能导致拉布塞替的新用途 .

联合治疗

拉布塞替已被用于与其他药物,例如奥拉帕尼,联用以治疗癌症 . 这种联合治疗方法有可能通过多种方式靶向癌细胞,从而提高治疗的有效性 .

未来临床抗癌测试

对拉布塞替的研究结果为未来PARP1和Chk1抑制剂组合的临床抗癌测试提供了新的线索 . 这些见解有可能导致更有效的癌症治疗的开发 .

作用机制

Target of Action

Rabusertib, also known as LY2603618 or IC-83, is a highly selective inhibitor of Checkpoint kinase 1 (Chk1) . Chk1 is a major drug target for oncology due to its crucial role in the repair of recombination-mediated double-stranded DNA breaks .

Mode of Action

Rabusertib interacts with Chk1, inhibiting its activity. This inhibition leads to a disruption in the cell cycle, particularly at the G2-M phase, which is a critical period for DNA repair before cell division . By inhibiting Chk1, Rabusertib prevents the repair of DNA damage, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Rabusertib affects the DNA damage repair pathways. It induces genotoxic stress, leading to stalled DNA replication and replication fork collapses . This results in the accumulation of DNA damage, triggering apoptosis or programmed cell death . The biochemical effect of Rabusertib on DNA damage and caspase-dependent apoptosis pathways is evident through the phosphorylation of H2AX, the degradation of full-length PARP, and the increase of caspases 3 and 8 activity .

Result of Action

The molecular and cellular effects of Rabusertib’s action involve the induction of DNA damage and apoptosis in cancer cells . By inhibiting Chk1, Rabusertib disrupts the cell cycle, leading to DNA damage and ultimately cell death . This makes Rabusertib a potential therapeutic agent for various types of cancer, including solid tumors, advanced cancer, pancreatic neoplasms, and non-small cell lung cancer .

Action Environment

The action, efficacy, and stability of Rabusertib can be influenced by various environmental factors. While specific environmental influences on Rabusertib are not well-documented, it’s known that factors such as endogenous stress (e.g., replication stress, oxygen radicals) and exogenous agents (e.g., ionizing radiation, chemotherapeutics, UV light, polycyclic aromatic hydrocarbons) can interact with DNA, leading to chemical bond breakage within DNA molecules . These factors could potentially influence the action of Rabusertib, given its role in DNA damage repair.

安全和危害

Rabusertib is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

未来方向

While specific future directions for Rabusertib were not found in the search results, it’s known that the field of kinase downregulators, which Rabusertib is a part of, is advancing with new approaches being applied to solve challenges in the discovery process .

生化分析

Biochemical Properties

Rabusertib plays a crucial role in biochemical reactions by inhibiting CHK1, a key enzyme involved in the DNA damage response. CHK1 is activated in response to DNA damage and helps to halt the cell cycle, allowing time for repair. By inhibiting CHK1, Rabusertib prevents this checkpoint activation, leading to the accumulation of DNA damage and ultimately cell death. Rabusertib interacts with CHK1 through competitive inhibition, binding to the ATP-binding site of the enzyme and preventing its activation .

Cellular Effects

Rabusertib exerts significant effects on various types of cells and cellular processes. In cancer cells, Rabusertib disrupts the DNA damage response, leading to increased DNA damage and apoptosis. This compound influences cell signaling pathways by inhibiting CHK1, which is involved in the ATR-CHK1 pathway, a critical pathway for DNA damage repair. Rabusertib also affects gene expression by preventing the activation of transcription factors involved in the DNA damage response . Additionally, Rabusertib impacts cellular metabolism by inducing metabolic stress and altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of Rabusertib involves its binding to the ATP-binding site of CHK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in the DNA damage response, such as CDC25A and CDC25C. By blocking CHK1 activity, Rabusertib disrupts the cell cycle checkpoint, leading to the accumulation of DNA damage and cell death. Rabusertib also induces replication stress by inhibiting CHK1, which is essential for stabilizing replication forks and preventing DNA damage during replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rabusertib have been observed to change over time. Rabusertib is relatively stable under standard laboratory conditions, but its efficacy can decrease over prolonged exposure due to potential degradation. Long-term studies have shown that repeated treatments with Rabusertib can lead to the development of drug resistance in cancer cells, resulting in a more aggressive phenotype . Additionally, Rabusertib’s long-term effects on cellular function include sustained DNA damage, altered gene expression, and increased apoptosis .

Dosage Effects in Animal Models

The effects of Rabusertib vary with different dosages in animal models. At lower doses, Rabusertib effectively inhibits CHK1 and enhances the efficacy of chemotherapeutic agents without causing significant toxicity. At higher doses, Rabusertib can induce toxic effects, including severe DNA damage, apoptosis, and adverse effects on normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing excessive toxicity .

Metabolic Pathways

Rabusertib is involved in several metabolic pathways, primarily through its interaction with CHK1. By inhibiting CHK1, Rabusertib affects the DNA damage response pathway, leading to the accumulation of DNA damage and activation of apoptosis pathways. Rabusertib also interacts with enzymes involved in metabolic pathways, such as those regulating nucleotide synthesis and energy metabolism . These interactions can alter metabolic flux and metabolite levels, contributing to the compound’s overall effects on cellular function .

Transport and Distribution

Rabusertib is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its small molecular size and lipophilic nature. Once inside the cell, Rabusertib can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments. Rabusertib’s localization and accumulation within cells can be influenced by factors such as cellular uptake mechanisms, binding affinity to target proteins, and intracellular trafficking pathways .

Subcellular Localization

Rabusertib’s subcellular localization is primarily determined by its interactions with target proteins and cellular compartments. Rabusertib is known to localize to the nucleus, where it exerts its inhibitory effects on CHK1 and disrupts the DNA damage response. The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Rabusertib’s activity and function can be affected by its subcellular localization, as it needs to be in proximity to its target proteins to exert its effects .

属性

IUPAC Name

1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYBDNPGDKKJDU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238417
Record name Rabusertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911222-45-2
Record name Rabusertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911222452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabusertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rabusertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RABUSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9L1NU6U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rabusertib
Reactant of Route 2
Reactant of Route 2
Rabusertib
Reactant of Route 3
Reactant of Route 3
Rabusertib
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Rabusertib
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Rabusertib
Reactant of Route 6
Reactant of Route 6
Rabusertib
Customer
Q & A

A: Rabusertib is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) [, , , ]. CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated and initiates a cascade of events that halt the cell cycle, allowing time for DNA repair. By inhibiting CHK1, Rabusertib disrupts this DNA damage response, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which often have a higher basal level of DNA damage and rely heavily on the CHK1-mediated DNA damage response for survival. [, , , , ]

ANone: The provided research abstracts do not contain specific details regarding Rabusertib's molecular formula, weight, or spectroscopic data.

A: Preclinical studies have shown that Rabusertib exhibits potent anti-tumor activity in various cancer models, both in vitro and in vivo. In cell-based assays, Rabusertib effectively inhibits the growth of various cancer cell lines, including ovarian, basal-like breast, bladder, and pancreatic cancer cells [, , , , , ]. This anti-tumor activity has also been observed in vivo, with Rabusertib demonstrating significant tumor growth inhibition in xenograft models of these cancers. [, , , , , ]

A: While Rabusertib has shown promise in preclinical studies, prolonged treatment can lead to acquired drug resistance, as observed in a study using pancreatic cancer cells []. The study demonstrated that repeated treatments with Rabusertib, either alone or in combination with the PARP1 inhibitor Olaparib, resulted in the development of resistance to both drugs. This acquired resistance was accompanied by a decrease in G2/M cell cycle arrest and apoptosis in response to Olaparib, indicating potential alterations in the DNA damage response pathway. []

A: While Rabusertib has shown promise in preclinical studies, it has faced challenges in clinical development. Although not explicitly mentioned in the provided abstracts, one abstract notes that "Rabusertib was developed by Eli Lilly but dropped due to its apparent lack of activity in any clinical setting" []. This suggests that despite its preclinical efficacy, Rabusertib may not have translated well into clinical efficacy in humans. Further research is needed to fully understand the reasons behind this discrepancy and determine if there are specific patient populations or treatment strategies that might benefit from Rabusertib.

A: Yes, Rabusertib has demonstrated synergistic interactions with several DNA-damaging agents. Studies have shown strong synergistic effects when Rabusertib is combined with platinum-based compounds (cisplatin, carboplatin), gemcitabine, and PARP inhibitors (like Olaparib) in various cancer models, including basal-like breast and ovarian cancer [, ]. This synergy is attributed to the enhanced accumulation of DNA damage when CHK1 inhibition is combined with these agents.

ANone: Computational chemistry and modeling techniques can be valuable tools in Rabusertib research to further understand and optimize its therapeutic potential. These techniques can be employed to:

  • Investigate structure-activity relationships (SAR): Computational models can help identify structural modifications to Rabusertib that could enhance its potency, selectivity, or pharmacokinetic properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。